molecular formula C16H18N2O2S B5780411 N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea

N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea

Cat. No. B5780411
M. Wt: 302.4 g/mol
InChI Key: FWTSUBDNALZJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea, also known as EMPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. EMPTU is a thiourea derivative that has been synthesized using various methods.

Scientific Research Applications

N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and antimicrobial activity. This compound has been found to exhibit anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has demonstrated antimicrobial activity against various bacterial strains.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting various enzymes and proteins involved in cancer cell growth and inflammation. This compound has also been shown to increase the production of reactive oxygen species, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce oxidative stress and inflammation in the brain, and exhibit antimicrobial activity against various bacterial strains. However, the specific biochemical and physiological effects of this compound may vary depending on the concentration and duration of exposure.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. This compound can also be easily synthesized using simple reaction methods. However, this compound has some limitations for lab experiments, including its limited stability in solution and potential for degradation over time.

Future Directions

There are several future directions for N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea research. One potential direction is to investigate the potential of this compound as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are also needed to elucidate the mechanism of action of this compound and its specific targets in cancer cells and the brain. Additionally, future research could explore the potential of this compound as a novel antimicrobial agent.

Synthesis Methods

N-(2-ethoxyphenyl)-N'-(4-methoxyphenyl)thiourea can be synthesized using various methods, including the reaction of 2-ethoxyaniline and 4-methoxybenzoyl chloride with thiourea, or the reaction of 2-ethoxyaniline and 4-methoxybenzoyl isothiocyanate with ammonia. The purity of this compound can be improved using recrystallization techniques.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-3-20-15-7-5-4-6-14(15)18-16(21)17-12-8-10-13(19-2)11-9-12/h4-11H,3H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTSUBDNALZJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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